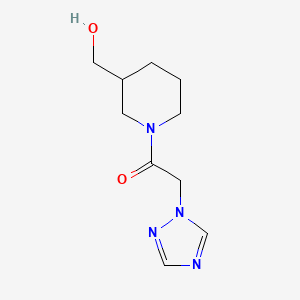![molecular formula C13H14N2O3 B1462803 Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate CAS No. 1048917-51-6](/img/structure/B1462803.png)
Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate
Overview
Description
“Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate” is an amino acid ester hydrochloride . It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H11NO2 . The molecular weight is 201.65 . The SMILES string representation isCl.COC(=O)c1ccc(CN)cc1 . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 243 °C (dec.) (lit.) .Scientific Research Applications
Supramolecular Structures
Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate and similar compounds demonstrate complex hydrogen-bonding interactions in their molecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate forms chains and sheets through hydrogen bonds, contributing to a deeper understanding of molecular interactions in three-dimensional space (Portilla et al., 2007).
Polymerization and Material Science
These compounds also play a role in material science, particularly in polymerization processes. An example is the study by Meng et al. (1996), where compounds like BEM (bearing resemblance to this compound) were used in copolymerization processes, leading to materials with unique optical storage capabilities (Meng et al., 1996).
Synthesis and Structural Analysis of Novel Compounds
These compounds are valuable in the synthesis of novel chemical structures. The study by Ahmed et al. (2016) on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles highlights the role of similar compounds in developing new chemical entities with potential biological activities (Ahmed et al., 2016).
Application in Medicinal Chemistry
Although the specific compound has limited direct references in medicinal applications, structurally similar compounds have been explored for their potential in medicinal chemistry. For example, studies on benzisothiazolone derivatives, similar in structure to the compound , show potential as inhibitors in human mast cell tryptase, which could have implications in developing new therapeutic agents (Combrink et al., 1998).
Safety and Hazards
“Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-11(7-14)15-12(18-8)9-3-5-10(6-4-9)13(16)17-2/h3-6H,7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQINGIZWOMZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{4-[(Cyclopropylmethyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462728.png)



![2-Cyclopropyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462732.png)
![3-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1462733.png)

![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1462736.png)


